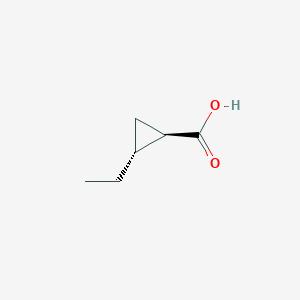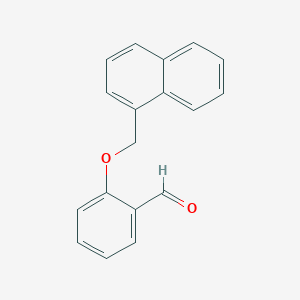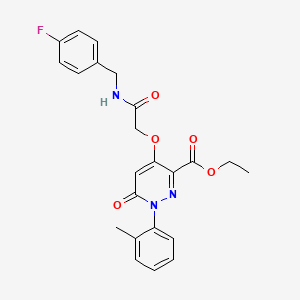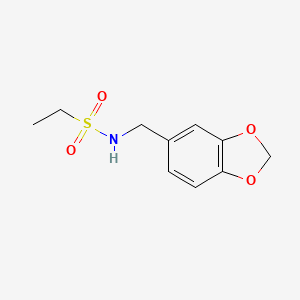
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide, commonly known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of BDMC is not fully understood. However, several studies have suggested that BDMC exerts its biological activities by inducing apoptosis (programmed cell death) in cancer cells. BDMC has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BDMC has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial properties, BDMC has been reported to possess anti-inflammatory and antioxidant activities. BDMC has also been shown to modulate the immune system and enhance the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of BDMC is its broad-spectrum biological activity, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of BDMC is its poor solubility in water, which can make it challenging to use in certain laboratory experiments.
Future Directions
There are several future directions for the study of BDMC. One potential direction is to investigate the potential of BDMC as a novel therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to explore the mechanism of action of BDMC and identify the molecular targets of this compound. Additionally, future studies could focus on improving the solubility of BDMC to facilitate its use in laboratory experiments and clinical applications.
Conclusion:
In conclusion, BDMC is a promising chemical compound with significant potential for therapeutic applications. Its broad-spectrum biological activity and anticancer, antifungal, and antibacterial properties make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of BDMC and identify its molecular targets.
Synthesis Methods
BDMC can be synthesized through a multistep process involving the reaction of 1,3-benzodioxole with ethanesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been reported in several scientific publications and has been successfully used to produce BDMC in large quantities.
Scientific Research Applications
BDMC has been extensively studied for its potential therapeutic applications. Several studies have shown that BDMC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BDMC has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents.
Safety and Hazards
The safety data sheet for a related compound, “1,3-Benzodioxol-5-ylmethyl isothiocyanate”, indicates that it is hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-16(12,13)11-6-8-3-4-9-10(5-8)15-7-14-9/h3-5,11H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLBUIFSDRLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)


![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)
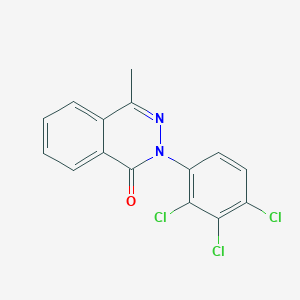


![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)
